molecular formula C4H12N4O2 B7884523 Urea,N,N''-1,2-ethanediylbis-

Urea,N,N''-1,2-ethanediylbis-

Cat. No.: B7884523
M. Wt: 148.16 g/mol
InChI Key: GWJBMEMOPTZCIG-UHFFFAOYSA-N
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Description

Urea,N,N''-1,2-ethanediylbis- is a useful research compound. Its molecular formula is C4H12N4O2 and its molecular weight is 148.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality Urea,N,N''-1,2-ethanediylbis- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Urea,N,N''-1,2-ethanediylbis- including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Urea, used as a fertilizer, can lead to emissions of ammonia (NH3), nitrous oxide (N2O), and nitric oxide (NO). However, using urease activity inhibitors can significantly reduce these emissions, demonstrating the potential of such inhibitors in abating these gaseous N losses from urea-fertilized arable soils (Abalos et al., 2012).

  • Long-term urea fertilization alters the composition and abundance of soil ureolytic bacterial communities, affecting soil health. This suggests that intensive urea fertilization may increase the risk of N loss through ammonia volatilization and impact soil microbial diversity (Sun et al., 2019).

  • The use of urea in combination with urease inhibitors like N-(n-butyl) thiophosphoric triamide (NBPT) has been shown to reduce NH3 volatilization and enhance N uptake and yield in rice farming (Norman et al., 2009).

  • Research on the transport of urea in plants like Arabidopsis has identified certain proteins that facilitate urea transport, shedding light on how plants assimilate urea, which is crucial for understanding and improving fertilizer use efficiency (Liu et al., 2003).

  • Pollution with urea can degrade water quality in phosphorus-rich lakes, leading to increased algal biomass and toxicity. This indicates the environmental impact of urea runoff from agricultural fields into adjacent water bodies (Finlay et al., 2010).

  • Urea-based fertilizers treated with urease inhibitors can effectively reduce NH3 emission from soil, demonstrating a practical approach to reduce the environmental impact of urea fertilization (Nikolajsen et al., 2020).

  • The synthesis of urea from N2 and CO2 in water under ambient conditions is a new approach that could revolutionize the conventional energy-intensive production process (Chen et al., 2020).

  • The application of stabilized fertilizers like urea with enzyme inhibitors has been shown to be influenced by soil management practices such as liming method, indicating the importance of integrated soil and fertilizer management (Besen et al., 2022).

Properties

IUPAC Name

ethene;urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4.2CH4N2O/c1-2;2*2-1(3)4/h1-2H2;2*(H4,2,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWJBMEMOPTZCIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C.C(=O)(N)N.C(=O)(N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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